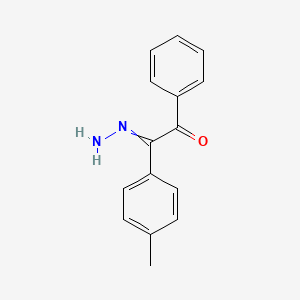
2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one is a chemical compound with the molecular formula C15H14N2O. It is known for its unique structure, which includes a hydrazone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one typically involves the reaction of 4-methylbenzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Amines and hydrazines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction disrupts normal cellular processes, which is the basis for its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydrazinylidene-2-(4-chlorophenyl)-1-phenylethan-1-one
- 2-Hydrazinylidene-2-(4-nitrophenyl)-1-phenylethan-1-one
- 2-Hydrazinylidene-2-(4-methoxyphenyl)-1-phenylethan-1-one
Uniqueness
2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one is unique due to the presence of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Propriétés
Numéro CAS |
23722-46-5 |
|---|---|
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-hydrazinylidene-2-(4-methylphenyl)-1-phenylethanone |
InChI |
InChI=1S/C15H14N2O/c1-11-7-9-12(10-8-11)14(17-16)15(18)13-5-3-2-4-6-13/h2-10H,16H2,1H3 |
Clé InChI |
ITSGVAWAFQUUEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


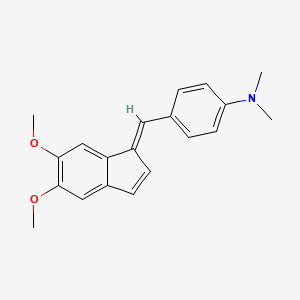
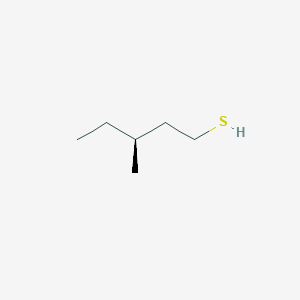

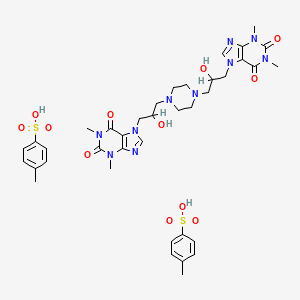
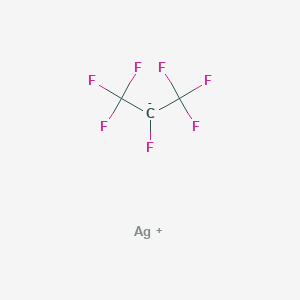
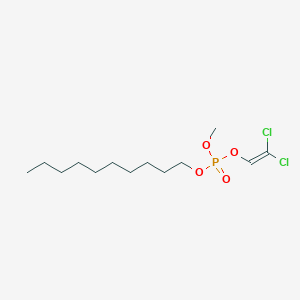

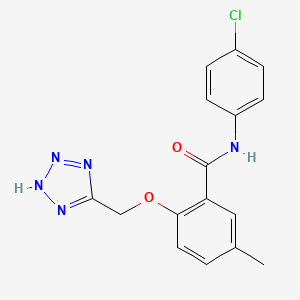
![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
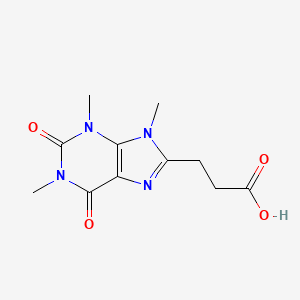
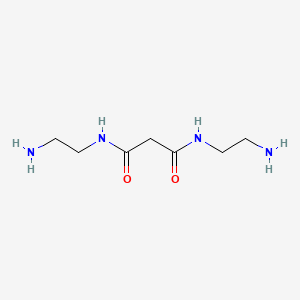
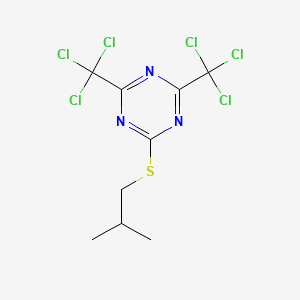
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)

